InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H
. The Canonical SMILES representation is C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-]
. 3-Azidophenyl sulfone belongs to the class of compounds known as sulfones, which are characterized by the presence of a sulfonyl functional group (R-SO2-R'). The azide group (-N3) adds to the compound's reactivity, making it suitable for various chemical transformations and applications in click chemistry and drug development .
The synthesis of 3-azidophenyl sulfone can be achieved through several methods:
The choice of reagents and reaction conditions can significantly impact the yield and purity of 3-azidophenyl sulfone. Typically, reactions are conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
The molecular formula for 3-azidophenyl sulfone is C6H6N3O2S. Its structure features a phenyl ring bonded to a sulfonyl group, which is further substituted by an azide group at the meta position relative to the sulfonyl linkage. The key structural elements include:
3-Azidophenyl sulfone participates in several chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to optimize yields and selectivity.
The mechanism of action for 3-azidophenyl sulfone primarily revolves around its ability to participate in click chemistry and other nucleophilic reactions:
3-Azidophenyl sulfone has several notable applications:
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7